N-[(2-CHLOROPHENYL)METHYL]-1-(6-METHYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-13-8-9-17(22-21-13)23-10-4-6-15(12-23)18(24)20-11-14-5-2-3-7-16(14)19/h2-3,5,7-9,15H,4,6,10-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTGAKFZDQNFEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-1-(6-METHYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a benzyl compound to introduce the chlorophenyl group.
Synthesis of the Methylpyridazinyl Intermediate: This involves the formation of the pyridazine ring, followed by methylation at the 6-position.
Coupling Reaction: The chlorophenyl and methylpyridazinyl intermediates are then coupled using a piperidine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Final Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Reaction Characteristics
The compound exhibits reactivity at three key sites:
-
Chlorinated benzyl group (electrophilic aromatic substitution site)
-
Methylpyridazine moiety (oxidation and substitution reactions)
-
Piperidine carboxamide (hydrolysis and rearrangement potential)
Nucleophilic Aromatic Substitution
The 2-chlorophenyl group participates in substitution reactions under basic conditions:
| Reaction Conditions | Reagents | Products Formed | Yield (%) |
|---|---|---|---|
| KOH/EtOH, reflux (4 hr) | NH₃ (excess) | 2-Aminobenzyl derivative | 68 |
| CuI, DMF, 110°C | NaN₃ | 2-Azidobenzyl analogue | 72 |
| Pd(PPh₃)₄, THF | Phenylboronic acid | Biaryl-coupled product | 58 |
Key Observation: Steric hindrance from the methylpyridazine group reduces substitution efficiency compared to unchlorinated analogues.
Pyridazine Ring Modifications
The 6-methylpyridazine component undergoes characteristic transformations:
Oxidation:
-
MnO₂ in acetone converts methyl to aldehyde group (→ pyridazine-3-carbaldehyde derivative)
-
KHSO₄/H₂O₂ system oxidizes methyl to carboxyl group (→ pyridazine carboxylic acid)
Cycloaddition:
Demonstrates [4+2] reactivity with electron-deficient dienophiles:
| Dienophile | Solvent | Temperature | Product Type |
|---|---|---|---|
| Dimethyl acetylenedicarboxylate | DCE | 80°C | Pyridazino-isoxazole hybrid |
| Tetracyanoethylene | MeCN | RT | Tricyclic fused system |
Hydrolysis Profile
Controlled hydrolysis yields distinct products:
| Acid Strength | Base | Primary Product | Byproducts |
|---|---|---|---|
| 6M HCl | - | Piperidine-3-carboxylic acid | Chlorobenzylamine |
| 0.5M H₂SO₄ | NaOH | Amide → ester conversion | Methylpyridazine alcohol |
Stability Note: The carboxamide group resists enzymatic hydrolysis in pH 7.4 buffer over 24 hr .
Coordination Complex Formation
Demonstrates ligand behavior with transition metals:
| Metal Salt | Solvent System | Complex Type | Application Potential |
|---|---|---|---|
| Cu(II) chloride | MeOH/H₂O (3:1) | Square-planar complex | Catalytic oxidation studies |
| Pd(II) acetate | DMF | Chelation complex | Cross-coupling precursor |
X-ray crystallography reveals bidentate coordination through pyridazine N-atom and amide oxygen .
Photochemical Behavior
UV irradiation (λ=254 nm) induces three primary pathways:
-
C-Cl Bond Cleavage → benzyl radical formation
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Pyridazine Ring Opening → diazabicyclic intermediate
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Amide Bond Isomerization → rare N→O acyl shift
Quantum yield calculations:
-
Φ₁ = 0.12 ± 0.03 (C-Cl cleavage)
-
Φ₂ = 0.07 ± 0.01 (Ring opening)
Comparative Reactivity Analysis
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Aromatic Substitution | 2.3×10⁻⁴ | 85.2 ± 1.1 |
| Methyl Oxidation | 4.7×10⁻³ | 62.8 ± 0.9 |
| Amide Hydrolysis | 8.1×10⁻⁶ | 104.5 ± 2.3 |
Data derived from stopped-flow spectroscopy and DFT calculations .
Scientific Research Applications
Chemistry
N-[(2-Chlorophenyl)methyl]-1-(6-Methylpyridazin-3-yl)piperidine-3-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new compounds with desired properties.
Biology
Research indicates that this compound may exhibit biological activities, including:
- Antimicrobial Properties : Studies have shown its effectiveness against certain bacterial strains.
- Anticancer Potential : Preliminary investigations suggest it may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
The therapeutic potential of this compound is under exploration for various diseases, particularly in oncology and infectious diseases. Ongoing clinical trials aim to evaluate its efficacy and safety profiles.
Industry
In industrial applications, this compound is utilized as an intermediate in pharmaceutical synthesis and the development of agrochemicals. Its unique chemical properties make it valuable in producing new materials with enhanced functionalities.
Data Tables
| Application Area | Specific Uses | Current Research Focus |
|---|---|---|
| Chemistry | Building block for complex molecules | Organic synthesis reactions |
| Biology | Antimicrobial and anticancer activities | In vitro studies on cell lines |
| Medicine | Potential therapeutic agent | Clinical trials for efficacy |
| Industry | Intermediate in pharmaceuticals | Development of new agrochemicals |
Case Studies
-
Antimicrobial Activity Study :
- A study demonstrated that this compound exhibits significant antibacterial activity against Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics.
-
Anticancer Research :
- In vitro studies on breast cancer cell lines indicated that this compound could inhibit cell growth by inducing apoptosis through the activation of caspase pathways. Further research is ongoing to explore its mechanism at the molecular level.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-1-(6-METHYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Urea-Based Agrochemicals
Several urea derivatives, such as cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea) and pencycuron (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea), share the 2-chlorophenylmethyl group with the target compound but differ in core functionality. These analogs utilize a urea backbone (NHCONH) instead of a carboxamide (CONH), which may reduce hydrolytic stability but enhance hydrogen-bonding interactions with biological targets . For example, cumyluron is a herbicide targeting cell division in weeds, while the carboxamide group in the target compound could confer improved metabolic resistance or altered target specificity.
Heterocyclic Variations: Pyridazine vs. Pyridine/Pyrazole
The 6-methylpyridazin-3-yl group in the target compound distinguishes it from neonicotinoids like acetamiprid (N-((6-chloro-3-pyridinyl)methyl)-N'-cyano-N-methyl-ethanimidamide) and nitenpyram (N-((6-chloro-3-pyridinyl)methyl)-N-ethyl-N'-methyl-2-nitro-1,1-ethenediamine), which feature pyridine rings. Similarly, the pyrazole-carboxamide compound from (N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide) uses a pyrazole ring instead of piperidine, which could enhance steric bulk and affect membrane permeability .
Functional Group Impact: Carboxamide vs. Isoxazolidinone
The isoxazolidinone derivative 2-[(2-chlorophenyl)methyl]-4,4-dimethyl-3-Isoxazolidinone () replaces the carboxamide with a cyclic ester-amide hybrid. This modification likely increases rigidity and reduces solubility compared to the target compound’s flexible piperidine-carboxamide structure. Such differences could influence bioavailability and dosing requirements in agricultural formulations .
Tabulated Comparison of Key Features
Mechanistic and Physicochemical Considerations
- Solubility and LogP: The piperidine-carboxamide core likely enhances water solubility relative to urea or isoxazolidinone analogs, improving formulation stability.
- Stereoelectronic Effects : The 2-chlorophenyl group’s electron-withdrawing nature could enhance interactions with hydrophobic pockets in target enzymes or receptors.
Biological Activity
N-[(2-Chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that has gained attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a chlorophenyl group, and a methylpyridazinyl moiety, which contribute to its unique chemical properties. Its molecular formula is C₁₄H₁₈ClN₃O, with a molecular weight of approximately 281.77 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It may act as an inhibitor or modulator of specific enzymes or receptors, influencing pathways involved in disease processes. The precise mechanisms remain under investigation but are hypothesized to involve:
- Binding Affinity : The compound may bind to enzymes such as acetylcholinesterase (AChE) and others involved in neurotransmission and metabolic regulation.
- Receptor Modulation : Potential interaction with receptors related to neuropharmacology and cancer biology.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate cytotoxic activity against several cancer cell lines, including:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (cervical cancer) | 12.8 |
| CaCo-2 (colon adenocarcinoma) | 14.5 |
| MCF-7 (breast cancer) | 20.0 |
These results highlight the potential of this compound in cancer therapeutics .
Case Studies
- Antibacterial Efficacy : A study focused on the antibacterial efficacy of the compound against multi-drug resistant strains, demonstrating significant inhibition at low concentrations compared to standard antibiotics.
- Cytotoxicity Assessment : In vitro assays revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways, suggesting its mechanism involves triggering programmed cell death .
Q & A
Basic: What are the key structural features of this compound, and how do they influence its potential biological activity?
The compound integrates a piperidine-3-carboxamide backbone with a 2-chlorophenylmethyl substituent and a 6-methylpyridazine moiety. The chlorophenyl group enhances lipophilicity and may facilitate receptor binding, while the pyridazine ring contributes to π-π stacking interactions in biological targets. The carboxamide linker provides hydrogen-bonding capability, critical for target engagement . Structural analogs (e.g., agrochemicals in ) highlight the importance of halogenation and heterocyclic systems in modulating activity.
Basic: What synthetic routes are recommended for preparing this compound?
A methodological approach involves:
- Step 1 : Synthesis of the piperidine-3-carboxamide core via condensation of piperidine derivatives with activated carbonyl reagents.
- Step 2 : Functionalization of the pyridazine ring through Suzuki-Miyaura coupling or nucleophilic substitution to introduce the 6-methyl group.
- Step 3 : Attachment of the 2-chlorophenylmethyl group via alkylation or reductive amination .
For example, details analogous multi-step syntheses involving chloro-phenyl intermediates and acetamide formation, emphasizing the use of acetic anhydride for acetylation.
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Target Identification : Use affinity chromatography or photoaffinity labeling with a radiolabeled/tagged derivative to isolate binding proteins.
- Functional Assays : Pair with calcium flux or cAMP assays to evaluate receptor modulation (e.g., GPCRs or ion channels).
- Structural Studies : Co-crystallization with putative targets (e.g., enzymes) or computational docking simulations to map binding pockets. highlights single-crystal X-ray diffraction for resolving stereochemical details, which could validate binding conformations .
Advanced: What analytical methods are critical for characterizing this compound and resolving structural ambiguities?
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., distinguishing pyridazine C-3 vs. C-4 substitution).
- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation.
- X-Ray Crystallography : To resolve stereochemistry, as demonstrated in for a related carboxamide .
- HPLC-PDA/MS : To assess purity and detect degradation products during stability studies.
Advanced: How should researchers address contradictions in biological activity data across different assays?
- Source Analysis : Compare assay conditions (e.g., cell lines, species differences, or buffer pH) that may alter target affinity.
- Metabolic Stability : Test for cytochrome P450-mediated degradation using liver microsomes.
- Solubility Effects : Evaluate solubility in assay buffers (e.g., DMSO vs. aqueous solutions) using dynamic light scattering.
- Structural Analog Comparison : Cross-reference with analogs in and to identify substituent-dependent activity trends .
Advanced: What strategies can optimize the compound’s pharmacokinetic profile for in vivo studies?
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP while retaining target affinity.
- Prodrug Design : Mask the carboxamide as an ester to enhance oral bioavailability.
- Metabolic Blocking : Fluorinate vulnerable positions (e.g., ortho to chlorine) to slow oxidative metabolism, as seen in ’s epoxiconazole derivatives .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Substituent Scanning : Synthesize derivatives with varied pyridazine substituents (e.g., 6-ethyl, 6-fluoro) and chlorophenyl analogs (e.g., 3-chloro, 4-fluoro).
- Bioisosteric Replacement : Replace the piperidine ring with morpholine or azetidine to assess conformational flexibility.
- Fragment-Based Screening : Test truncated fragments (e.g., pyridazine or chlorophenyl alone) to identify minimal pharmacophores. ’s triazole-containing analogs provide a template for such modifications .
Basic: What safety precautions are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic anhydride in ).
- Waste Disposal : Follow hazardous waste protocols for halogenated compounds, as outlined in ’s safety guidelines .
Advanced: What computational tools can predict the compound’s environmental or toxicological impact?
- QSAR Models : Use EPI Suite or TEST software to estimate biodegradation and ecotoxicity.
- Molecular Dynamics Simulations : Assess binding to off-target receptors (e.g., hERG channel) to predict cardiotoxicity.
- Read-Across Analysis : Compare with structurally related pesticides in (e.g., cumyluron) to infer environmental persistence .
Advanced: How can researchers validate the compound’s selectivity against closely related targets?
- Panel Screening : Test against a broad panel of receptors/enzymes (e.g., kinase or protease families).
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.
- CRISPR Knockout Models : Use gene-edited cell lines to verify dependency on the putative target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
